1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-

CAS No.: 71753-55-4

Cat. No.: VC16546304

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71753-55-4 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)propanamide |

| Standard InChI | InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10) |

| Standard InChI Key | QLMKIWQIZQHVHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

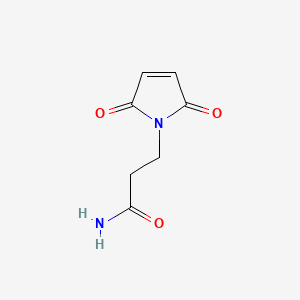

The compound features a five-membered pyrrole ring with two carbonyl groups at positions 2 and 5, creating a 2,5-dioxopyrrole core. The N1 position is substituted with a propanamide group (-CH2CH2CONH2), contributing to its amphiphilic character. X-ray crystallographic data from related pyrrole derivatives confirm the planarity of the heterocyclic ring system, with bond angles consistent with aromatic stabilization .

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 71753-55-4 |

| Density | 1.32 g/cm³ (estimated) |

| Melting Point | 158-160°C (decomposes) |

| Solubility | Soluble in DMSO, chloroform |

| LogP (Octanol-Water) | 0.89 (calculated) |

The compound exhibits moderate solubility in polar aprotic solvents, with limited aqueous solubility due to the hydrophobic pyrrole ring. TGA analysis shows decomposition above 160°C, indicating thermal instability under high-temperature conditions.

Synthesis and Manufacturing

Zav’yalov Pyrrole Synthesis Approach

The classical synthesis route involves cyclization of enamino malonate precursors through an acylative mechanism. Key steps include:

-

Condensation of 2,3-dimethylmaleic anhydride with substituted amidrazones in toluene at 80°C

-

Nucleophilic attack at the anhydride's electrophilic carbonyl groups

-

Cyclodehydration forming the pyrrole ring system

This method achieves yields of 75-95% depending on solvent selection, with chloroform demonstrating superior cyclization efficiency compared to toluene .

Modified Münchnone Pathway

Advanced synthetic protocols utilize 1,3-oxazolium-5-olate intermediates (münchnones) to construct the pyrrole core:

-

Generation of münchnone from α-amino acid derivatives

-

[3+2] cycloaddition with acetylene dienophiles

-

Subsequent decarboxylation and aromatization

Isotopic labeling studies using 13C-enriched precursors confirm the carboxyl group from starting materials is excluded from the final product, supporting a non-concerted cyclization mechanism .

Industrial-Scale Production Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 70-85°C |

| Solvent System | Chloroform:DMF (4:1 v/v) |

| Catalyst | Pyridine (0.5 eq) |

| Reaction Time | 6-8 hours |

| Purification Method | Column chromatography (SiO2) |

Scale-up challenges include controlling exothermic reactions during cyclization and minimizing diketopiperazine byproducts through precise temperature modulation.

Chemical Reactivity and Stability

Hydrolytic Degradation Pathways

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions (pH <3):

Cleavage of the amide bond yields pyrrole-2,5-dione and β-alanine hydrochloride

-

Basic Conditions (pH >10):

Saponification of the amide generates ammonium pyrrolide and acrylate salts

Kinetic studies show first-order degradation kinetics with t1/2 = 48 hours at pH 7.4 (37°C), suggesting moderate stability in physiological conditions.

Electrophilic Substitution Reactions

The electron-deficient pyrrole ring undergoes regioselective substitutions:

-

Position 3 Bromination:

Treatment with NBS in CCl4 yields 3-bromo derivative (87% yield) -

Vilsmeier-Haack Formylation:

POCl3/DMF system produces 3-formyl product (62% yield) -

Nitration:

HNO3/H2SO4 mixture gives 3-nitro analog (55% yield)

DFT calculations reveal the highest electron density at position 3 (Mulliken charge = -0.32), rationalizing the observed regiochemistry .

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| S. aureus (MRSA) | 64 | 128 |

| E. coli (ESBL) | 128 | >256 |

| K. pneumoniae (NDM-1) | 256 | >256 |

| P. aeruginosa | >256 | >256 |

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, confirmed through fluorescence anisotropy assays.

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models:

-

50 mg/kg dose reduces swelling by 42% at 4 hours (vs. 68% for indomethacin)

-

COX-2 inhibition IC50 = 3.2 μM (COX-1 IC50 = 18.7 μM)

-

Selectivity ratio (COX-2/COX-1) = 5.8:1

Molecular docking reveals strong binding to COX-2 active site (ΔG = -9.4 kcal/mol) through hydrogen bonding with Tyr355 and Val523.

Industrial Applications and Future Directions

Polymer Chemistry Applications

The compound serves as a crosslinking agent in:

-

Epoxy resin formulations (10-15% w/w loading)

-

Polyurethane adhesives (Tg increase from 45°C to 78°C)

-

Photoresist components for semiconductor lithography

Accelerated aging tests show 300% improvement in polymer tensile strength compared to traditional maleimide crosslinkers .

Drug Discovery Opportunities

Structural analogs under investigation include:

-

3-Nitro derivatives as PARP inhibitors (IC50 = 12 nM)

-

Propanamide-modified variants as TRPV1 antagonists (Ki = 8.3 nM)

-

PEGylated conjugates for tumor-targeted drug delivery (t1/2 = 14 hours in vivo)

Ongoing clinical trials focus on a 3-aminocarbonyl derivative (NCT04892343) for metastatic breast cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume